molecular formula C21H23NO6 B2852613 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide CAS No. 2034545-80-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide

Cat. No.: B2852613
CAS No.: 2034545-80-5
M. Wt: 385.416
InChI Key: YAQKVMALYRMRKQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide is a complex organic compound that features a benzofuran ring and a trimethoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide typically involves the formation of the benzofuran ring followed by the attachment of the trimethoxybenzamide group. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the trimethoxybenzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with DNA and proteins, leading to its anti-tumor and antibacterial effects . The trimethoxybenzamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-21(24,17-11-13-7-5-6-8-15(13)28-17)12-22-20(23)14-9-10-16(25-2)19(27-4)18(14)26-3/h5-11,24H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKVMALYRMRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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